molecular formula C8H9N3O3 B2934250 2-(dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 132164-87-5

2-(dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No. B2934250
CAS RN: 132164-87-5
M. Wt: 195.178
InChI Key: IQFQCDKARJMKCT-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present in the molecule. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the conditions under which the reaction was carried out, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions needed for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Electro-Oxidation and Antitumor Activity

The electro-oxidation of derivatives of 2,4,6-tris(dialkylamino)-1,3,5-triazines, which include compounds related to 2-(dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile, has been studied in cyclic voltammetry. Specifically, a dimethylamino derivative known as "hexamethylmelamine", noted for its antitumoral activity, was examined under macroscale electrolyses, revealing interesting behavior in different solvents like acetonitrile and methanol (Cariou, El Hobbi, & Simonet, 1993).

Reactions with Aromatic Carbonsäurehydrazides

Studies on the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with aromatic carbonsäurehydrazides have shown that compounds similar to 2-(dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile can lead to various heterocyclic systems. These reactions proceed via different pathways depending on the solvent and reactants used, forming a range of compounds including tetrahydro-1,2,4-triazin-6-ones and oxadiazoles (Chaloupka & Heimgartner, 1978).

Air Monitoring Using Hydrazine Reagents

Hydrazine reagents, such as 4-N,N-dimethylamino-6-(4'-methoxy-1'-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), have been synthesized for the detection of aldehydes in air samples. These reagents, which are structurally related to 2-(dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile, offer a novel approach for environmental monitoring, displaying better detection limits compared to some established reagents (Kempter et al., 2002).

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have biological activity. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Information on safety and hazards is typically found in material safety data sheets. This can include information on toxicity, flammability, and precautions that should be taken when handling the compound .

properties

IUPAC Name

2-(dimethylamino)-4-methoxy-6-oxo-1,3-oxazine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-11(2)8-10-6(13-3)5(4-9)7(12)14-8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFQCDKARJMKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile

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